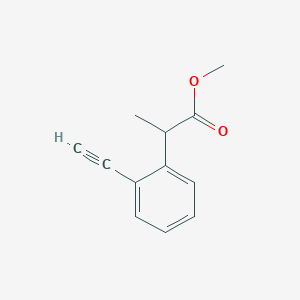

Methyl 2-(2-ethynylphenyl)propanoate

Description

Methyl 2-(2-ethynylphenyl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with an ethynylphenyl group at the ortho position. The ethynyl (C≡CH) group imparts unique electronic and steric properties, including high electron-withdrawing capacity and a rigid linear geometry. Such structural characteristics make it a candidate for applications in medicinal chemistry, particularly in drug design where substituent positioning and electronic effects influence bioavailability and target interactions.

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl 2-(2-ethynylphenyl)propanoate |

InChI |

InChI=1S/C12H12O2/c1-4-10-7-5-6-8-11(10)9(2)12(13)14-3/h1,5-9H,2-3H3 |

InChI Key |

XDYJKCOEELKWPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1C#C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Inflammatory Activity: Ester Chain Length and Substituent Effects

Key Compounds :

- Methyl 2-(3-benzoylphenyl)propanoate ()

- Ethyl 2-(3-benzoylphenyl)propanoate ()

- Propyl 2-(3-benzoylphenyl)propanoate ()

Biological Activity: In vitro anti-inflammatory assays revealed that the methyl ester exhibited superior activity compared to ethyl and propyl analogs (Table 1). For instance, in the Bovine Serum Albumin (BSA) Denaturation Assay, methyl 2-(3-benzoylphenyl)propanoate showed 82.61% inhibition at 200 µg/mL, nearing the reference drug ketoprofen (85.71%). Ethyl and propyl analogs demonstrated reduced efficacy (75.71% and 65.71%, respectively), highlighting the impact of ester chain length on activity. The shorter methyl group likely enhances metabolic stability and lipophilicity, optimizing membrane permeability.

Table 1: Anti-Inflammatory Activity of Benzoyl-Substituted Propanoates

Structural and Electronic Effects of Substituents

Key Compounds :

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()

- Methyl 2-(4-cyanophenyl)-2-methylpropanoate ()

Structural Insights :

- Conformational Differences: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°), which may enhance planar stacking interactions in biological systems.

Substituent Position :

- Ortho vs. Para Substitution: Methyl 2-(2-ethynylphenyl)propanoate features an ortho-substituted ethynyl group, which introduces steric hindrance that could limit rotational freedom compared to para-substituted analogs like Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This positional effect may influence solubility and metabolic stability.

Comparative Physicochemical Properties

Key Compounds :

- Methyl 2-(4-cyanophenyl)-2-methylpropanoate ()

- Ethyl 2-methyl-2-phenylpropanoate ()

Molecular Similarity: The Tanimoto similarity scores (0.79–0.81) between these compounds and this compound suggest shared structural motifs, such as the phenylpropanoate backbone. However, differences in substituents (e.g., cyano vs. ethynyl) significantly alter electronic properties:

- Cyano Group: Higher polarity, reducing lipophilicity.

Table 2: Substituent Effects on Key Properties

| Compound | Substituent | Position | Key Property Influence |

|---|---|---|---|

| This compound | Ethynyl (-C≡CH) | Ortho | Rigidity, electron withdrawal |

| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | Cyano (-CN) | Para | High polarity, metabolic resistance |

| Ethyl 2-(3-benzoylphenyl)propanoate | Benzoyl (-C₆H₅CO) | Meta | Bulkiness, π-π interactions |

Key Compounds :

- Methyl (2S)-2-[[1-(tert-butylcarbamoyl)-2-phenylethyl]amino]propanoate (MD02) ()

- Ethyl 2-methyl-2-(methylamino)propanoate ()

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.